molecular formula C9H12Cl2N2O B1441830 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol CAS No. 1179140-48-7

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Cat. No. B1441830
CAS RN: 1179140-48-7
M. Wt: 235.11 g/mol
InChI Key: CBHOZLSOMBNGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, also known as 2-AEDC, is an organic compound that has been studied for its potential applications in a number of scientific fields. This compound is a derivative of the phenol group, and is composed of an amine, two chlorine atoms, and an ether. Its chemical structure is C8H10Cl2NO2. It is a colorless, crystalline solid with a melting point of 149-150°C.

Scientific Research Applications

Synthesis and Bioactivity

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol has been utilized in various chemical syntheses and structure-activity relationship studies. Thompson et al. (2000) described the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, potent inhibitors of protein tyrosine kinases, showing the significance of the dichlorophenol component in bioactive molecules (Thompson et al., 2000). Similarly, Alves et al. (2000) synthesized novel aziridine esters, highlighting the role of 2,6-dichlorophenyl components as efficient alkylating agents for aromatic heterocycles (Alves et al., 2000).

Crystallography and Material Science

In material science and crystallography, Gerhardt and Bolte (2015) demonstrated the formation of cocrystals and pseudopolymorphs involving 2,6-dichlorophenol, showing the compound's potential in forming definite synthon motifs for crystal packing (Gerhardt & Bolte, 2015). Reckling et al. (2011) prepared tetradentate amine-bis(phenol) proligands with dichloro substituted phenol groups for iron(III) complexes, indicating the compound's utility in catalysis and material synthesis (Reckling et al., 2011).

Spectroscopy, Computational, and Theoretical Studies

Vanasundari et al. (2018) conducted a comparative study involving spectroscopic, structural, and computational investigations of molecules bearing a dichlorophenyl component, suggesting the compound's significance in understanding molecular stability, reactivity, and optoelectronic properties (Vanasundari et al., 2018).

Environmental and Analytical Applications

The compound's derivatives have also found applications in environmental studies and analytical chemistry. Gatidou et al. (2004) developed a method for determining antifouling booster biocides and their degradation products in marine sediments, showcasing the compound's relevance in environmental monitoring and pollution studies (Gatidou et al., 2004).

Electrochemistry

In electrochemistry, Chiu et al. (2005) synthesized a series of amino-substituted triphenylamine derivatives and investigated their electrochemical and spectral characteristics, demonstrating the compound's potential in developing novel electroactive materials (Chiu et al., 2005).

properties

IUPAC Name

2-[(2-aminoethylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c10-7-3-6(5-13-2-1-12)9(14)8(11)4-7/h3-4,13-14H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOZLSOMBNGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNCCN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716845
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179140-48-7
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol
Reactant of Route 3
Reactant of Route 3
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol
Reactant of Route 4
Reactant of Route 4
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol
Reactant of Route 5
Reactant of Route 5
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.